molecular formula C16H16O4 B2871971 2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one CAS No. 86557-18-8

2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one

Cat. No.: B2871971
CAS No.: 86557-18-8
M. Wt: 272.3
InChI Key: KJYWUOJIIIMIQB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a benzo[c]chromen-6-one derivative characterized by a fused cyclohexane ring and a chromenone core. Key substituents include:

  • 2-Acetyl group: An electron-withdrawing moiety that may influence electronic distribution and reactivity.
  • 3-Hydroxy group: A polar functional group capable of hydrogen bonding and metal coordination.

Its molecular formula is C₁₆H₁₆O₄ (molecular weight: 272.30 g/mol), with the CAS registry number 86557-18-8 . The compound’s structure suggests applications in fluorescence sensing and enzyme inhibition, aligning with studies on analogous benzo[c]chromen-6-one derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-8-14(18)12(9(2)17)7-13-10-5-3-4-6-11(10)16(19)20-15(8)13/h7,18H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWUOJIIIMIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1O)C(=O)C)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the chromenone core, followed by acetylation and hydroxylation steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituents Key Properties/Applications References
Target Compound : 2-Acetyl-3-hydroxy-4-methyl-cyclohexa[c]chromen-6-one C₁₆H₁₆O₄ 2-acetyl, 3-OH, 4-methyl, cyclohexane Potential fluorescence, enzyme inhibition
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) C₁₃H₈O₃ 3-OH, unsaturated ring Selective Fe³⁺ fluorescence sensor
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) C₁₃H₁₂O₃ 3-OH, partially saturated ring Enhanced metal binding vs. Urolithin B
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one C₁₄H₁₂O₃ 3-OH, 8-methyl PDE2 inhibition (IC₅₀: ~34 μM)
4-(1-Hydroxyethyl)-7,8,9,10-tetrahydro-3-hydroxy-benzo[c]chromen-6-one C₁₅H₁₆O₄ 3-OH, 4-(1-hydroxyethyl), saturated ring Substituent-dependent fluorescence
3-(Prop-2-en-1-yloxy)-cyclohexa[c]chromen-6-one C₁₆H₁₆O₃ 3-propenyloxy Synthetic intermediate; commercial availability

Physicochemical and Functional Properties

Urolithin B: Exhibits "on-off" fluorescence quenching with Fe³⁺ due to unsaturated ring conjugation . THU-OH: Partial saturation of the ring enhances fluorescence intensity and selectivity for transition metals . 4-(1-Hydroxyethyl) Analogue: Displays fluorescence enhancement with metals, contrasting with Urolithin B’s quenching, highlighting substituent effects .

Biological Activity: 3-Hydroxy-8-methyl Derivatives: Demonstrate PDE2 inhibition (IC₅₀ ~34 μM), with optimal activity for five-carbon alkyl substituents .

Safety and Handling :

  • Benzo[c]chromen-6-one derivatives are generally classified as irritants. For example, 1-hydroxy-3-methyl analogues have hazard labels for irritation . Proper handling (gloves, goggles) is advised.

Key Research Findings

  • Substituent Effects :
    • Saturation of the fused ring (e.g., THU-OH) enhances fluorescence quantum yield by reducing π-π* transitions .
    • Alkyl chain length at the 3-position correlates with PDE2 inhibition; five-carbon chains optimize enzyme binding .
  • Metal Selectivity :
    • The 3-OH group is critical for Fe³⁺ coordination, but steric bulk from substituents (e.g., acetyl) may alter selectivity .

Biological Activity

2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one (CAS No. 86557-18-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The compound belongs to the class of chromenones, characterized by a chromene backbone with various functional groups that contribute to its biological activity. The molecular formula is C16H16O4C_{16}H_{16}O_{4}.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenone derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.

Table 1: Summary of Anticancer Studies on Chromenone Derivatives

Study ReferenceCompoundCell LineIC50 (µM)Mechanism
7dHeLa0.87HDAC inhibition
7dMCF-71.20Apoptosis induction
7dA5490.95Cell cycle arrest

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of oxidative stress-induced neuronal damage. In vitro studies suggest that it can protect neuronal cells from hydrogen peroxide-induced injury without significant cytotoxicity. This effect is likely attributed to its antioxidant properties and modulation of cellular stress pathways.

Case Study: Neuroprotection
In a study focused on neuroprotective agents, derivatives of chromenone were evaluated for their ability to mitigate oxidative stress in neuronal cells. The findings indicated that these compounds could significantly reduce cell death and promote survival under oxidative conditions by enhancing cellular antioxidant defenses and inhibiting apoptotic pathways.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of chromenone derivatives reveal moderate activity against various bacterial strains. This includes efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Chromenone Derivatives

Study ReferenceCompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the chromene ring. Modifications at specific positions can enhance or diminish its potency against different biological targets.

Key Findings:

  • Hydroxyl Groups: Presence of hydroxyl groups enhances antioxidant activity.
  • Acetyl Groups: Acetylation can improve HDAC inhibitory effects.
  • Methyl Substituents: Methyl groups at certain positions can increase lipophilicity and cellular uptake.

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